molecular formula C12H8Cl2O2 B1201035 2,3-Bis(chloromethyl)-1,4-naphthoquinone CAS No. 31581-11-0

2,3-Bis(chloromethyl)-1,4-naphthoquinone

Cat. No. B1201035
CAS RN: 31581-11-0
M. Wt: 255.09 g/mol
InChI Key: GYYQVIJEJDNZFI-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-1,4-naphthoquinone, also known as DCBQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCBQ is a naphthoquinone derivative that contains two chloromethyl groups, which makes it highly reactive and capable of forming covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-1,4-naphthoquinone involves its ability to form covalent bonds with biological molecules, particularly amino groups in proteins and peptides. The chloromethyl groups of 2,3-Bis(chloromethyl)-1,4-naphthoquinone react with the nucleophilic amino groups to form stable adducts, which can alter the function and structure of the target molecule. In the case of enzyme inhibition, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can irreversibly bind to active site residues and block enzyme activity, leading to a loss of function.
Biochemical and Physiological Effects:
2,3-Bis(chloromethyl)-1,4-naphthoquinone has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and concentration used. In general, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can cause protein denaturation and aggregation, leading to a loss of function. 2,3-Bis(chloromethyl)-1,4-naphthoquinone can also induce oxidative stress and DNA damage, which can lead to cell death. However, at lower concentrations, 2,3-Bis(chloromethyl)-1,4-naphthoquinone has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in certain disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Bis(chloromethyl)-1,4-naphthoquinone in lab experiments is its high reactivity and specificity for amino groups in proteins and peptides. This allows for site-specific labeling and modification, which can be useful for studying protein function and structure. However, the high reactivity of 2,3-Bis(chloromethyl)-1,4-naphthoquinone can also lead to non-specific binding and cross-linking, which can complicate data interpretation. Another limitation of using 2,3-Bis(chloromethyl)-1,4-naphthoquinone is its potential toxicity and mutagenicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2,3-Bis(chloromethyl)-1,4-naphthoquinone, including the development of new synthesis methods and the exploration of its potential therapeutic applications. One area of interest is the use of 2,3-Bis(chloromethyl)-1,4-naphthoquinone as a tool for targeted drug delivery, by conjugating it to drugs or nanoparticles. Another area of interest is the development of 2,3-Bis(chloromethyl)-1,4-naphthoquinone-based sensors for detecting biological molecules, such as enzymes or reactive oxygen species. Overall, 2,3-Bis(chloromethyl)-1,4-naphthoquinone has the potential to be a valuable tool in scientific research and drug development, with further exploration of its properties and applications.

Scientific Research Applications

2,3-Bis(chloromethyl)-1,4-naphthoquinone has been used in a variety of scientific research applications, including bioconjugation, protein labeling, and enzyme inhibition. Due to its highly reactive chloromethyl groups, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can form covalent bonds with amino groups in proteins and peptides, allowing for site-specific labeling and modification. 2,3-Bis(chloromethyl)-1,4-naphthoquinone has also been used as a tool for studying enzyme mechanisms and inhibition, as it can irreversibly bind to active site residues and block enzyme activity.

properties

IUPAC Name

2,3-bis(chloromethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYQVIJEJDNZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185472
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(chloromethyl)-1,4-naphthoquinone

CAS RN

31581-11-0
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31581-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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